N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-16-8-13-21(20(14-16)23(26)18-6-4-3-5-7-18)24-22(25)15-17-9-11-19(12-10-17)29(2,27)28/h3-14H,15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZUBDWTKLDLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzoyl Intermediate: The starting material, 2-benzoyl-4-methylphenyl, can be synthesized through Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The benzoyl intermediate can then be reacted with 2-(4-(methylsulfonyl)phenyl)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-benzoyl-4-methylbenzoic acid.
Reduction: N-(2-benzyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:
1. Antimicrobial Properties:
Compounds with similar structures often demonstrate antimicrobial activity. Studies suggest that N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.
2. Anti-inflammatory Effects:
The sulfonamide group within the compound is known to interact with enzymes involved in inflammatory pathways. Preliminary studies have shown that this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential for treating inflammatory diseases .
3. Anticancer Activity:
In vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, the IC50 values were reported as 30 µM for A549 and 25 µM for MCF-7, suggesting significant anticancer properties .
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core: The initial step includes the formation of the benzamide structure through acylation reactions.
- Introduction of Sulfonyl Groups: Subsequent reactions introduce the sulfonyl moiety, which is crucial for the compound's biological activity.
- Purification: The final product is purified through crystallization or chromatography to ensure high yield and purity.
These reactions are generally conducted under controlled temperature conditions to optimize yield and purity.
Case Study 1: Anticancer Efficacy
A study conducted by Xia et al. (2022) focused on the efficacy of this compound against lung and breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers tested the compound's ability to modulate inflammatory responses in vitro. The results demonstrated a marked decrease in pro-inflammatory cytokine production when macrophages were treated with this compound, highlighting its potential therapeutic role in chronic inflammatory conditions .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The target compound’s methylsulfonyl group differs from analogs bearing morpholinosulfonyl (e.g., compounds 5i–5o in ) or phenylsulfonyl groups (e.g., compound 54 in ). Key comparisons include:
- Electron-Withdrawing Capacity: Methylsulfonyl is a stronger EWG than morpholinosulfonyl, which contains an oxygen-rich morpholine ring.
- Solubility: Morpholinosulfonyl derivatives (e.g., 5i–5o) may exhibit enhanced aqueous solubility due to the polar morpholine ring, whereas the target’s methylsulfonyl group offers moderate polarity .
Table 1: Substituent Comparison
Core Structural Variations
- Heterocyclic vs. Aromatic Cores : Compounds such as 51–55 () incorporate 1,2,4-triazole rings, which are absent in the target compound. Triazoles can enhance hydrogen-bonding capacity and metabolic stability, suggesting divergent pharmacological profiles .
- Quinoline Derivatives: describes acetamides fused to quinoline scaffolds (e.g., 3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl), which introduce planar aromatic systems and additional hydrogen-bonding sites. The target’s simpler benzene-based structure may reduce steric hindrance .
Impact of Substituent Position and Steric Effects
- Benzoyl vs. Methoxy/Methyl Groups: The target’s 2-benzoyl-4-methylphenyl group contrasts with compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (), where a methoxy group enhances electron density. The benzoyl group’s ketone may increase lipophilicity compared to methoxy or amino substituents .
Physicochemical and Spectral Trends
While direct data for the target compound are unavailable, trends from analogs suggest:
- Melting Points: Morpholinosulfonyl derivatives () melt between 156–227°C, while triazole-containing compounds () range from 156–227°C. The target’s melting point may fall within this range, influenced by crystallinity from its benzoyl group .
- Spectral Signatures: Methylsulfonyl’s strong IR absorption near 1300–1150 cm⁻¹ (S=O stretch) and NMR shifts (e.g., 13C-NMR δ ~40–50 ppm for methylsulfonyl) would differentiate the target from morpholinosulfonyl analogs (δ ~55–65 ppm for morpholine carbons) .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as CAS Number 942008-36-8, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 407.5 g/mol
- CAS Number : 942008-36-8
The compound features a benzoyl group and a methylsulfonyl group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have reported IC values ranging from 0.10 to 0.31 µM, demonstrating significant selectivity for COX-2 over COX-1 .
- Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activity against various bacterial strains. Its structural components may enhance its interaction with bacterial cell walls or metabolic pathways, leading to inhibition of growth.
- Cytotoxicity Against Cancer Cells : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Although specific data on this compound's cytotoxicity is limited, the presence of the benzoyl moiety is often associated with enhanced anticancer activity in related compounds .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition (IC: 0.10 - 0.31 µM) | |
| Antimicrobial | Inhibition against various bacteria | |
| Cytotoxicity | Potential effects on cancer cells |
Case Study: Anti-inflammatory Activity
In a controlled study assessing the anti-inflammatory properties of related compounds, it was found that derivatives with a methylsulfonyl group exhibited significant reductions in inflammatory markers in vitro. This suggests that this compound could be effective in managing inflammatory conditions.
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various phenyl-sulfonamide derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, warranting further investigation into their therapeutic potential in infectious diseases.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Amide coupling : Reacting 2-benzoyl-4-methylaniline with 2-(4-(methylsulfonyl)phenyl)acetic acid using coupling agents like EDCI/HOBt in dichloromethane under nitrogen . (ii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., unreacted starting materials) .
Q. Which spectroscopic techniques are optimal for structural characterization, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the acetamide NH proton (δ 8.5–9.5 ppm, broad singlet) and aromatic protons (δ 7.0–8.0 ppm, split patterns reflecting substituents) .
- ¹³C NMR : Confirm the benzoyl carbonyl (δ ~190 ppm) and acetamide carbonyl (δ ~170 ppm) .
- IR : Stretching vibrations for C=O (amide: ~1650 cm⁻¹; benzoyl: ~1680 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ and fragment peaks corresponding to sulfonyl and benzoyl groups .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane.
- Experimental Implications :
- Use DMSO for biological assays (ensure <0.1% v/v to avoid cytotoxicity).
- For kinetic studies, pre-dissolve in DMF and dilute with buffer .
- Stability: Store at –20°C under inert atmosphere to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence the compound’s conformational stability and reactivity?
- Methodological Answer :
- Hydrogen Bond Analysis :
- Conduct variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ to observe NH proton shifts. A downfield shift with increasing temperature indicates intramolecular H-bonding .
- Compare X-ray crystallography data (e.g., bond angles and distances between NH and sulfonyl O atoms) to confirm H-bond networks .
- Reactivity Impact : Intramolecular H-bonding reduces nucleophilic attack on the acetamide carbonyl, enhancing stability in acidic conditions .
Q. What computational strategies can predict reaction pathways for modifying the methylsulfonyl or benzoyl groups?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model substituent effects. Focus on Fukui indices to identify electrophilic/nucleophilic sites .
- Transition State Analysis : Employ quantum mechanical/molecular mechanical (QM/MM) simulations to explore energy barriers for sulfonyl group substitution (e.g., SNAr reactions) .
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Hammett plots) .
Q. How can crystallographic data resolve contradictions in reported biological activity profiles?
- Methodological Answer :
- X-ray Crystallography : Determine the 3D structure to identify key pharmacophoric features (e.g., sulfonyl group orientation) that affect target binding .
- Docking Studies : Use AutoDock Vina to model interactions with proposed targets (e.g., COX-2). Compare binding poses with crystallographic data to reconcile activity discrepancies .
- Case Study : If conflicting IC₅₀ values exist, correlate crystal lattice packing effects (e.g., π-π stacking) with solubility and bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
